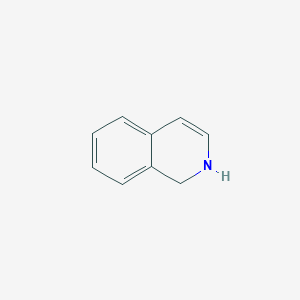

1,2-Dihydroisoquinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

64973-79-1 |

|---|---|

Fórmula molecular |

C9H9N |

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

1,2-dihydroisoquinoline |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |

Clave InChI |

IOEPOEDBBPRAEI-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=CN1 |

SMILES canónico |

C1C2=CC=CC=C2C=CN1 |

Sinónimos |

1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |

Origen del producto |

United States |

General Academic Significance of the 1,2 Dihydroisoquinoline Core in Organic Synthesis

The 1,2-dihydroisoquinoline scaffold is a recurring structural motif in a multitude of biologically active compounds, including a wide range of alkaloids and pharmaceuticals. nih.govmdpi.com Its prevalence in nature has made it a prime target for organic chemists, who continuously seek innovative and efficient methods for its synthesis. The intermediate reactivity of the this compound core, positioned between the aromatic isoquinolines and the fully saturated tetrahydroisoquinolines, offers a unique platform for chemical manipulation and diversification.

The versatility of the this compound framework allows for the introduction of various substituents, which can significantly alter the biological properties of the resulting molecules. This has led to the development of extensive libraries of this compound derivatives for high-throughput screening in medicinal chemistry. nih.gov For instance, certain derivatives have exhibited promising activity against cancer cell lines, while others have been investigated as potential HIV-1 integrase inhibitors. rsc.orgnih.gov

Modern synthetic strategies often focus on catalytic methods to construct the this compound ring system. These include transition-metal-catalyzed reactions, such as those employing palladium, silver, or cobalt, which facilitate the formation of the heterocyclic ring under mild conditions. nih.govrsc.orgnih.gov Multicomponent reactions, where three or more starting materials are combined in a single step, have also emerged as a powerful and atom-economical approach to generate highly functionalized 1,2-dihydroisoquinolines. nih.govclockss.orgacs.org These advanced synthetic methodologies not only provide efficient access to the core structure but also enable the creation of diverse molecular architectures for further biological evaluation.

Historical Context of Isoquinoline and Dihydroisoquinoline Research

Classical and Established Approaches to this compound Synthesis

Long-standing reactions in organic chemistry have been ingeniously adapted to provide access to the this compound core. These methods, while classical, have been refined to improve yields, expand substrate scope, and tolerate a wider range of functional groups.

Adaptations of Pomeranz–Fritsch Cyclization for this compound Formation

The Pomeranz–Fritsch reaction, traditionally used for synthesizing isoquinolines, involves the acid-mediated cyclization of benzalaminoacetals. nih.gov However, the harsh acidic conditions and high temperatures often lead to low yields and limited substrate compatibility, making the isolation of the less stable this compound intermediates challenging. acs.orgresearchgate.net

Recent modifications have successfully addressed these limitations. A significant advancement involves replacing strong acids with a combination of trimethylsilyl (B98337) triflate (TMSOTf) and a sterically hindered amine base, such as 2,6-lutidine. acs.orgthieme-connect.com This approach, inspired by the Fujioka/Kita conditions, facilitates the activation of dimethylacetals for the cyclization under much milder conditions, allowing for the preparation of a broad range of this compound (DHIQ) products. acs.orgresearchgate.net This modified protocol is tolerant of acid-sensitive functional groups and various heterocyclic systems. acs.orgthieme-connect.com The resulting 1,2-DHIQs serve as valuable synthetic intermediates that can be further transformed into tetrahydroisoquinoline (THIQ) or fully aromatized isoquinoline natural products like (±)-salsolidine and nigellimine. acs.org

The reaction scope generally follows the trends of electrophilic aromatic substitution; substrates with electron-donating groups on the benzylamine (B48309) portion typically furnish the desired products in good yields. thieme-connect.com

Table 1: Selected Examples of Modified Pomeranz-Fritsch Cyclization for 1,2-DHIQ Synthesis

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamino acetal (B89532) with electron-donating groups | TMSOTf, 2,6-lutidine | Substituted 1,2-DHIQ | Good | thieme-connect.com |

| 6,7-Dimethoxy-substituted benzylamino acetal | TMSOTf, amine base | 6,7-Dimethoxy-3-methyl-2-((trifluoromethyl)sulfonyl)-1,2-dihydroisoquinoline | 73% | acs.org |

| C1-substituted benzylamino acetals | TMSOTf, 2,6-lutidine (non-reducing base) | C1-substituted 1,2-DHIQ | Not specified | thieme-connect.com |

Modifications of Bischler–Napieralski Reaction for this compound Precursors

The Bischler–Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org These 3,4-dihydroisoquinolines are crucial precursors that can subsequently be transformed into this compound derivatives or fully aromatized isoquinolines. aurigeneservices.comorganic-chemistry.org

The classical reaction requires refluxing in strong acidic conditions. wikipedia.org Modern modifications focus on milder reaction conditions to accommodate sensitive substrates. One effective method employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. nih.gov This allows for low-temperature amide activation, followed by cyclodehydration upon warming, resulting in short reaction times and compatibility with non-activated or halogenated phenethylamides. nih.gov

The mechanism is believed to proceed via a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to form the cyclized product. wikipedia.orgorganic-chemistry.org The choice of dehydrating agent and reaction conditions is critical to the success of the cyclization and can influence the formation of byproducts. organic-chemistry.org For instance, a-keto amides can be effectively cyclized using POCl₃ at 80-85 °C to yield highly substituted 1-benzoyl-3,4-dihydroisoquinolines, which are direct precursors to isoquinoline alkaloids like papavaraldine. aurigeneservices.com

Table 2: Reagents for Bischler-Napieralski Cyclodehydration

| Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| POCl₃, P₂O₅ | β-arylethylamides | Classical dehydrating agents | organic-chemistry.org |

| Tf₂O, 2-chloropyridine | N-phenethylamides (including halogenated) | Milder conditions, short reaction times | nih.gov |

| POCl₃ | α-keto amides | Forms 1-benzoyl-3,4-dihydroisoquinolines | aurigeneservices.com |

| Oxalyl chloride-FeCl₃ | N-phenethylamides | Avoids retro-Ritter side reaction | organic-chemistry.org |

Reformatsky Reaction-Mediated Pathways to Functionalized 1,2-Dihydroisoquinolines

A novel and efficient pathway to functionalized 1,2-dihydroisoquinolines utilizes the Reformatsky reaction with o-alkynylarylaldimines as substrates. rsc.org This approach is notable for proceeding without the need for an external Lewis acid. rsc.org

In this methodology, the Reformatsky reagent, generated in situ, plays a dual role. One molecule of the reagent is proposed to activate the alkyne for cyclization, while a second molecule acts as a nucleophile, attacking the iminium carbon. rsc.org This process affords regioselectively synthesized this compound derivatives with high tolerance for various functional groups. The reaction has been successfully demonstrated on a gram scale, highlighting its synthetic utility. rsc.org The resulting this compound derivatives have shown potential biological activity, such as the inhibition of the HIV integrase enzyme. rsc.org

Transition Metal-Catalyzed Syntheses of 1,2-Dihydroisoquinolines

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful and efficient routes to 1,2-dihydroisoquinolines with high degrees of complexity and substitution.

Palladium-Catalyzed Cyclization and Coupling Reactions for 1,2-Dihydroisoquinolines

Palladium catalysts are exceptionally versatile for constructing the this compound ring system. Several distinct strategies have been developed.

One powerful method is the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides. mdpi.comnih.govresearchgate.net In this reaction, an allenamide containing an o-bromoaryl moiety reacts with an arylboronic acid. mdpi.comnih.gov The process is initiated by an intramolecular cyclization to form an allylpalladium intermediate, which then undergoes transmetallation with the arylboronic acid, followed by reductive elimination to yield highly substituted 1,2-dihydroisoquinolines. mdpi.comnih.govresearchgate.net Optimal conditions often involve a Pd(OAc)₂ catalyst, a phosphine (B1218219) ligand like P(o-tolyl)₃, and a base such as NaOH. mdpi.comnih.gov

Another approach involves the palladium(0)-catalyzed addition–cyclization of chloroform (B151607) to ortho-alkynylaldimines. exlibrisgroup.com This reaction produces 1-(trichloromethyl)-1,2-dihydroisoquinolines in good to high yields. exlibrisgroup.com

Furthermore, palladium catalysis is instrumental in the post-synthesis functionalization of the this compound core. Halogen-containing 1,2-dihydroisoquinolines, prepared via multicomponent reactions, can be subjected to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (with arylboronic acids) and Sonogashira (with terminal alkynes) couplings to introduce further diversity. nih.gov

Table 3: Overview of Palladium-Catalyzed Syntheses of 1,2-DHIQs

| Reaction Type | Substrates | Catalyst System (Example) | Key Product Feature | Reference |

|---|---|---|---|---|

| Cascade Cyclization-Coupling | o-Bromoaryl-substituted allenamides, Arylboronic acids | Pd(OAc)₂, P(o-tolyl)₃, NaOH | Highly substituted | mdpi.comnih.govresearchgate.net |

| Addition-Cyclization | ortho-Alkynylaldimines, Chloroform | PdCl₂(PPh₃)₂/dppe or Pd₂dba₃·CHCl₃/dppe | 1-(Trichloromethyl) substituted | exlibrisgroup.com |

| Suzuki-Miyaura Coupling | Halogenated 1,2-DHIQs, Arylboronic acids | Not specified | Further diversification | nih.gov |

| Sonogashira Coupling | Halogenated 1,2-DHIQs, Terminal alkynes | Not specified | Further diversification | nih.gov |

Silver-Catalyzed Tandem Cycloisomerization for this compound Scaffolds

Silver catalysis provides an efficient route for the synthesis of this compound derivatives through tandem reactions. rsc.orgnih.gov An effective method involves a silver-catalyzed tandem cycloisomerization/hydroarylation reaction. rsc.orgnih.govdntb.gov.ua This process allows for the straightforward formation of highly functionalized multiheterocyclic scaffolds from readily available starting materials under mild conditions. rsc.orgnih.gov

For example, a three-component reaction of 2-alkynylbenzaldehydes, amines, and indoles catalyzed by silver triflate (AgOTf) yields 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. researchgate.net The silver catalyst facilitates the cycloisomerization of the in situ formed imine, which is then trapped by the nucleophilic indole (B1671886). rsc.orgresearchgate.net This methodology is attractive as it merges the biologically relevant isoquinoline core with other nitrogen-containing heterocycles like indoles and pyrroles in a single step. rsc.orgnih.gov Mechanistic investigations support the efficiency of this tandem process for creating new heterocyclic pharmacophores. nih.gov

Indium(III)-Catalyzed Cycloisomerization of ortho-(Alkynyl)benzyl Derivatives to 1,2-Dihydroisoquinolines

Indium(III) catalysis provides an effective method for the synthesis of 1,2-dihydroisoquinolines through the cycloisomerization of ortho-(alkynyl)benzyl derivatives. This approach is noted for its regioselectivity and high yields. organic-chemistry.org

The reaction typically involves the intramolecular hydroamination of o-(alkynyl)benzyl amines, catalyzed by indium triiodide (InI3). organic-chemistry.orgthieme-connect.com This process proceeds via a 6-endo-dig cyclization pathway. organic-chemistry.org A notable advantage of this method is its efficiency, with reactions often reaching completion to provide good yields of the desired this compound products. organic-chemistry.orgthieme-connect.com For instance, the reaction of o-(alkynyl)benzyl amines with 5–10 mol% of InI3 in toluene (B28343) at temperatures between 80–100 °C has been shown to be effective. organic-chemistry.org

Furthermore, a domino cycloisomerization/reduction approach has been developed. This variation utilizes InI3 (5 mol%) in conjunction with a Hantzsch ester (120 mol%) and allows the reaction to proceed under milder conditions, broadening the substrate scope to include imine derivatives. thieme-connect.com This method offers a cost-effective and selective alternative to traditional catalysts like palladium, ruthenium, and gold. organic-chemistry.org

Table 1: Examples of Indium(III)-Catalyzed Synthesis of 1,2-Dihydroisoquinolines

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

| o-(Alkynyl)benzyl amine | InI3 (5-10 mol%) | Toluene, 80-100 °C | This compound | Good | organic-chemistry.orgthieme-connect.com |

| o-(Alkynyl)benzylimine | InI3 (5 mol%), Hantzsch ester (120 mol%) | Milder conditions | Functionalized this compound | - | thieme-connect.com |

Copper-Catalyzed Multicomponent Reactions Towards 1,2-Dihydroisoquinolines

Copper catalysis has emerged as a powerful tool for the synthesis of 1,2-dihydroisoquinolines, often through multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors. These methods are valued for their step- and atom-economy, mild reaction conditions, and the low cost of the copper catalyst. beilstein-journals.org

One such approach involves the reaction of 2-alkynylbenzaldehydes, primary amines, and allylic or benzyl (B1604629) bromide in the presence of zinc, with a combination of Mg(ClO4)2 and copper(II) triflate (Cu(OTf)2) acting as the catalyst. beilstein-journals.org The use of a THF/DCE solvent mixture is critical for the formation of the necessary organozinc reagent. beilstein-journals.org

Another strategy involves a cascade process starting from o-ethynylbenzacetals and sulfonyl azides. acs.org This copper-catalyzed reaction proceeds through a copper-catalyzed alkyne–azide (B81097) cycloaddition (CuAAC), followed by a Dimroth rearrangement, a 1,5-OR or 1,5-H shift, and a 6π-electrocyclic ring closure to yield 1,3- or 1,1-dialkoxy 1,2-dihydroisoquinolines. acs.org

A three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines has also been developed. researchgate.net This method involves a CuAAC reaction of enynes to form a 1,2,3-triazole intermediate, which then decomposes to a ketenimine. Subsequent nucleophilic attack by pyrrole (B145914) and an intramolecular Aza-Michael cyclization afford the desired products in moderate to good yields. researchgate.net

Table 2: Copper-Catalyzed Multicomponent Syntheses of 1,2-Dihydroisoquinolines

| Starting Materials | Catalyst System | Key Steps | Product Type | Reference |

| 2-Alkynylbenzaldehyde, primary amine, allylic/benzyl bromide | Mg(ClO4)2/Cu(OTf)2, Zn | Organozinc formation | This compound | beilstein-journals.org |

| o-Ethynylbenzacetal, sulfonyl azide | Copper catalyst | CuAAC, Dimroth rearrangement, 6π-electrocyclization | 1,3-/1,1-Dialkoxy this compound | acs.org |

| Enyne, sulfonyl azide, pyrrole | Copper catalyst | CuAAC, ketenimine formation, Aza-Michael cyclization | Pyrrole-substituted this compound | researchgate.net |

Cobalt-Catalyzed Cyclization and Condensation Pathways to 1,2-Dihydroisoquinilines

Cobalt-catalyzed reactions provide an expedient and cost-effective route to substituted this compound derivatives. These methods often utilize inexpensive and readily available cobalt chloride as the catalyst. nih.gov

A highly effective strategy involves a 6-endo-dig cyclization of o-alkynylarylaldimines. nih.govdntb.gov.ua This is followed by a Mannich-type condensation with various pronucleophiles, such as nitromethane (B149229), acetone, or α-hydroxyacetone, to introduce functionality at the C-1 position. nih.govnih.gov The reaction proceeds through an isoquinolinium intermediate. nih.gov This approach has been successfully applied to synthesize a series of 1,2-dihydroisoquinolines with diverse substituents in moderate to high yields. nih.govnih.gov For instance, the reaction of o-alkynylaldehydes with amines and nitromethane in the presence of cobalt chloride provides nitro-substituted 1,2-dihydroisoquinolines. nih.gov

The versatility of this method is demonstrated by its application in the synthesis of compounds evaluated for biological activity, such as HIV-1 integrase inhibitors. nih.gov The reaction conditions are generally mild, and the substrate scope is broad, accommodating various functional groups on the starting materials. nih.gov

Table 3: Cobalt-Catalyzed Synthesis of 1,2-Dihydroisoquinolines

| Starting Materials | Catalyst | Key Steps | Product Type | Yields | Reference |

| o-Alkynylarylaldimines, Pronucleophiles (e.g., nitromethane, acetone) | Cobalt chloride | 6-endo-dig cyclization, Mannich condensation | Substituted 1,2-dihydroisoquinolines | Moderate to High | nih.gov |

| o-Alkynylaldehydes, Amines, Nitromethane | Cobalt chloride | In situ imine formation, cyclization, nitro-Mannich condensation | Nitro-substituted 1,2-dihydroisoquinolines | 58-90% | nih.gov |

Rhenium-Catalyzed Tandem Cyclization and Nucleophilic Addition to 1,2-Dihydroisoquinolines

Rhenium catalysis offers a unique pathway for the synthesis of 1,2-dihydroisoquinolines through a tandem cyclization and nucleophilic addition process. oup.comresearchmap.jp This method involves the 6-endo-dig cyclization of 2-alkynylaldimines, which are typically formed in situ from 2-alkynylbenzaldehydes and amines. oup.com

The key feature of this methodology is the ability to introduce a variety of nucleophiles into the 1-position of the dihydroisoquinoline ring system. oup.comresearchmap.jp A range of nucleophiles, including nitromethane, dimethyl malonate, phenylacetylene, hydrosilanes, allylstannanes, and ketene (B1206846) silyl (B83357) acetals, have been successfully employed. oup.comresearchmap.jp The reaction is catalyzed by rhenium complexes, such as ReBr(CO)5, and generally proceeds in moderate to good yields. oup.com

For example, a three-component reaction of 2-(phenylethynyl)benzaldehyde, aniline, and nitromethane in the presence of a catalytic amount of ReBr(CO)5 at 100 °C for 48 hours afforded the corresponding 1,2,3-trisubstituted this compound in 86% yield. oup.com Similarly, using dimethyl malonate as the nucleophile resulted in an 85% yield of the desired product. oup.com

Table 4: Rhenium-Catalyzed Synthesis of 1,2-Dihydroisoquinolines

| 2-Alkynylaldimine Precursors | Nucleophile | Catalyst | Conditions | Product | Yield | Reference |

| 2-(Phenylethynyl)benzaldehyde, Aniline | Nitromethane | ReBr(CO)5 (5 mol%) | 100 °C, 48 h | 1,2,3-Trisubstituted this compound | 86% | oup.com |

| 2-(Phenylethynyl)benzaldehyde, Aniline | Dimethyl malonate | ReBr(CO)5 (5 mol%) | 100 °C, 48 h | 1,2,3-Trisubstituted this compound | 85% | oup.com |

| 2-Alkynylaldimines | Phenylacetylene | Rhenium catalyst | - | 1-Alkynyl-1,2-dihydroisoquinoline | Moderate to Good | oup.comresearchmap.jp |

| 2-Alkynylaldimines | Hydrosilane | Rhenium catalyst | - | 1-Silyl-1,2-dihydroisoquinoline | Moderate to Good | oup.comresearchmap.jp |

Iridium-Catalyzed Functionalizations of this compound Derivatives

Iridium catalysis has proven to be highly effective for the functionalization of N-heterocycles, including the synthesis of N-silyl-1,2-dihydroisoquinolines through dearomative hydrosilylation. rsc.org This method offers high activity, excellent selectivity, and good functional group tolerance. rsc.org

The reaction involves the use of a silylene-bridged Ir dimer, generated in situ from [Ir(coe)2Cl]2 and Et2SiH2, to catalyze the hydrosilylation of isoquinolines. rsc.org This process rapidly converts isoquinolines into the corresponding N-silyl-1,2-dihydroisoquinolines in quantitative yields, often within a short reaction time at moderate temperatures (e.g., 15 minutes at 55 °C). rsc.org

The proposed mechanism involves the intramolecular insertion of the C=N bond of the isoquinoline substrate into the Ir–H bond of a resting species, forming an Ir-amido silyl intermediate, which then undergoes reductive elimination to yield the product. rsc.org

Furthermore, iridium catalysts have been employed in the asymmetric hydrogenation of 1-substituted isoquinolines. dicp.ac.cn By activating the isoquinoline with an alkyl chloroformate, the imine bond can be selectively reduced to form 1,2-dihydroisoquinolines. dicp.ac.cn The addition of lithium salts has been observed to enhance the enantioselectivity of this transformation. dicp.ac.cn

Table 5: Iridium-Catalyzed Functionalizations of Isoquinolines

| Substrate | Catalyst System | Reagent | Product | Key Features | Reference |

| Isoquinolines | [Ir(coe)2Cl]2 / Et2SiH2 | Et2SiH2 | N-Silyl-1,2-dihydroisoquinoline | High activity, quantitative yields, rapid reaction | rsc.org |

| 1-Substituted Isoquinolines | Iridium-diphosphine complex | Alkyl chloroformate, H2 | Chiral this compound | Asymmetric reduction, enantioselectivity enhanced by Li salts | dicp.ac.cn |

Organocatalytic Strategies for this compound Synthesis

Lewis Acid- and Organocatalyst-Cocatalyzed Multicomponent Reactions

The combination of Lewis acid and organocatalysis in a one-pot multicomponent reaction provides a highly efficient and practical approach for the synthesis of a diverse library of this compound derivatives. nih.govacs.orgacs.org This strategy allows for the construction of the dihydroisoquinoline core from readily available starting materials in a single step. nih.gov

A prominent example is the reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones, co-catalyzed by silver triflate (AgOTf) as the Lewis acid and L-proline as the organocatalyst. nih.govacs.org This three-component coupling proceeds in good yields and offers three points of diversification, enabling the creation of a wide range of substituted 1,2-dihydroisoquinolines. nih.gov The reaction is typically carried out in a suitable solvent like ethanol. nih.gov

The versatility of this methodology is further expanded by the use of various pronucleophiles. For instance, employing indoles as the nucleophilic component furnishes 1-(3-indolyl)-1,2-dihydroisoquinolines. nih.govresearchgate.net The presence of halogen functionalities in some of the synthesized products allows for further diversification through subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.govnih.gov

Table 6: Lewis Acid- and Organocatalyst-Cocatalyzed Synthesis of 1,2-Dihydroisoquinolines

| Starting Materials | Catalyst System | Key Features | Product Type | Reference |

| 2-(1-Alkynyl)benzaldehydes, Amines, Ketones | Silver triflate (AgOTf), L-Proline | One-pot, three-component, good yields | Substituted 1,2-dihydroisoquinolines | nih.govacs.org |

| 2-(1-Alkynyl)benzaldehydes, Amines, Indoles | Lewis acid, Organocatalyst | Multicomponent, use of indole as pronucleophile | 1-(3-Indolyl)-1,2-dihydroisoquinolines | nih.govresearchgate.net |

Asymmetric Organocatalytic Alkylation for Chiral 1,2-Dihydroisoquinolines

A significant advancement in the synthesis of chiral 1,2-dihydroisoquinolines involves the asymmetric organocatalytic allylic alkylation of Reissert compounds. nih.gov This methodology provides a novel route to enantioenriched 1,2-dihydroisoquinolines that feature adjacent quaternary and tertiary chiral centers at the C-1 position. nih.gov

The reaction utilizes 1,2-dihydro-Reissert compounds and Morita-Baylis-Hillman (MBH) carbonates, demonstrating the first instance of their use in this type of asymmetric organocatalytic allylic alkylation. nih.govresearchgate.net The process has been shown to achieve high levels of stereocontrol, with enantiomeric excesses (ee) reaching up to 94% and diastereomeric ratios (dr) greater than 20:1. nih.govresearchgate.net Chiral phosphines are noted as effective organocatalysts for allylic alkylation reactions involving modified Morita-Baylis-Hillman adducts. bohrium.com This approach represents a powerful tool for constructing complex and functionally dense chiral this compound frameworks. nih.gov

Synergistic and Dual Catalysis in this compound Formation

The combination of different catalytic systems in a single pot has emerged as a powerful strategy, enabling transformations not achievable with a single catalyst type and expanding the synthetic toolbox for creating this compound derivatives. chim.it

Combined Organo- and Transition Metal Catalysis for this compound Derivatives

A prominent synergistic approach merges transition metal catalysis with organocatalysis. chim.itresearchgate.netmdpi.com This dual catalytic system is effectively employed in three-component reactions for synthesizing this compound derivatives. researchgate.netnih.gov Typically, these reactions involve a 2-alkynylbenzaldehyde, an amine, and a ketone. mdpi.comnih.govnih.gov

The mechanism relies on the distinct roles of each catalyst. A transition metal, often a mild Lewis acid like a silver(I) salt (e.g., AgOTf), coordinates to and activates the alkyne group of the 2-alkynylbenzaldehyde, rendering it more electrophilic. mdpi.comnih.gov Simultaneously, an organocatalyst, such as proline or another amine, reacts with the ketone to generate a nucleophilic enamine intermediate. mdpi.comnih.gov The subsequent reaction between the activated alkyne and the enamine nucleophile, followed by cyclization, furnishes the this compound core. nih.gov This cooperative strategy, which merges enamine and π-acid catalysis, allows for the efficient construction of these heterocyclic systems under mild conditions. researchgate.netnih.gov Gold catalysts have also been used in conjunction with enamine catalysis for similar cyclization reactions. mdpi.com

| Reactants | Catalysts | Product Type | Ref |

| 2-Alkynylbenzaldehyde, Amine, Ketone | AgOTf, L-proline | This compound | nih.gov |

| 2-Alkynylbenzaldehyde, Amine, α,β-Unsaturated Ketone | AgOTf, PPh₃ | Functionalized this compound | researchgate.net |

| 2-Alkynylbenzaldehyde, Amine, Ketone | Silver(I), Proline | This compound | mdpi.comnih.gov |

Synergistic Transition Metal Catalysis in this compound Synthesis

Synergistic catalysis is not limited to organo-metal combinations; systems employing two distinct transition metals or a single metal with a chiral counteranion have also proven effective. For instance, a one-pot asymmetric relay catalysis using a combination of a chiral-phosphine and a gold catalyst has been developed for the highly enantioselective synthesis of dihydroisoquinoline derivatives. bohrium.com

Another approach involves chiral counteranion-directed catalysis, where a chiral phosphate (B84403) associated with a silver(I) catalyst enables the asymmetric cycloisomerization/addition of enynones and indoles to produce chiral 1,2-dihydroisoquinolines with high enantioselectivity (up to 86% ee). acs.org Furthermore, co-catalytic systems, such as Rh(II)/Ag(I), have been successfully applied to the synthesis of 1,3-disubstituted-1,2-dihydroisoquinolines. beilstein-journals.org

Multicomponent Reactions (MCRs) for Diverse this compound Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally efficient for generating molecular diversity. They have been extensively applied to the synthesis of this compound libraries.

Three-Component Reactions in this compound Synthesis

The three-component reaction (3CR) is a cornerstone for the synthesis of the this compound framework. researchgate.netclockss.org The most common variant involves the reaction of a 2-alkynylbenzaldehyde, a primary amine, and a pronucleophile. clockss.orgresearchgate.net A wide array of pronucleophiles can be employed, leading to significant diversity in the final products. Examples include chloroform, nitromethane, dimethyl malonate, phenylacetylene, ketones, indoles, and pyrroles. nih.govclockss.orgsioc-journal.cnrsc.org

Interestingly, some of these reactions can proceed efficiently under mild, catalyst-free conditions. clockss.orgresearchgate.net For example, the reaction between ortho-alkynylbenzaldehydes, primary amines, and chloroform can yield this compound derivatives in good to high yields without any catalyst. researchgate.netclockss.org In other cases, a catalyst is beneficial or necessary. Silver salts, such as silver triflate (AgOTf), are commonly used to catalyze the 6-endo-dig cyclization process, particularly in reactions involving pronucleophiles like ketones or indoles. nih.govsioc-journal.cnrsc.org This silver-catalyzed tandem cycloisomerization/hydroarylation provides a straightforward route to highly functionalized, multiheterocyclic scaffolds under mild conditions. rsc.org

| Component 1 | Component 2 | Component 3 (Pronucleophile) | Catalyst | Product | Ref |

| ortho-Alkynylbenzaldehyde | Primary Amine | Chloroform | None | 1-(Trichloromethyl)-1,2-dihydroisoquinoline | clockss.org |

| ortho-Alkynylbenzaldehyde | Primary Amine | Nitromethane | None | 1-(Nitromethyl)-1,2-dihydroisoquinoline | clockss.org |

| ortho-Alkynylbenzaldehyde | Primary Amine | Ketone | AgOTf / L-proline | 1-Substituted-1,2-dihydroisoquinoline | nih.gov |

| 2-Alkynylbenzaldehyde | Amine | Pyrrole | AgOTf | 1-(1H-Pyrrol-3-yl)-1,2-dihydroisoquinoline | sioc-journal.cn |

| 2-Alkynylbenzaldehyde | Amine | Indole | Ag(I) | 1-(Indolyl)-1,2-dihydroisoquinoline | rsc.org |

| Isoquinoline | Allenoate | Methyleneindolinone | N,N′-dioxide/Mg(OTf)₂ | Polycyclic this compound | chinesechemsoc.org |

Four-Component Reactions Yielding Dihydroisoquinoline Derivatives

Pushing the complexity further, four-component reactions (4CRs) have been devised for the asymmetric synthesis of chiral this compound derivatives. nih.gov One such elegant strategy involves the reaction of isoquinoline itself, an alkylidene malonate, an isocyanide, and trimethylsilyl azide (TMSN₃), although the final dihydroisoquinoline product comes from a related three-component dearomative annulation. nih.govspringernature.com

A key development is the enantioselective dearomative [3+2] annulation reaction of nonactivated isoquinolines. nih.gov This process is catalyzed by a chiral N,N'-dioxide-Mg(II) complex. The reaction is believed to proceed through a zwitterionic intermediate, which acts as a 1,3-dipole. This intermediate then undergoes a formal [3+2] cycloaddition reaction with the isoquinoline, which acts as the dipolarophile, to furnish complex, chiral this compound derivatives in good yields and with high enantioselectivity (e.g., 96.5:3.5 e.r.). nih.gov This method provides access to valuable N-heterocycles through the precise control of multiple reactive species in a single pot. nih.govspringernature.com

Isocyanide-Based Multicomponent Reactions Towards 1,2-Dihydroisoquinolines

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. frontiersin.orgresearchgate.net These reactions are particularly valuable in diversity-oriented synthesis due to their high atom economy and the ability to introduce multiple points of diversity. frontiersin.org

A notable application of the Ugi four-component reaction (Ugi-4CR) involves a sequential condensation/Wittig reaction sequence. In this approach, a phosphonium (B103445) salt, an acid, an amine, and an isocyanide react in a one-pot fashion to generate this compound derivatives in moderate yields. frontiersin.orgcapes.gov.br The reaction proceeds through the formation of an Ugi adduct which then undergoes an intramolecular Wittig reaction to afford the cyclized product. frontiersin.org This method is compatible with various acids and primary amines, allowing for the preparation of a range of substituted 1,2-dihydroisoquinolines. capes.gov.br For instance, the Ugi reaction of specific phosphonium salts with various acids and amines in the presence of K2CO3 in toluene has been shown to produce 1,2-dihydroisoquinolines in yields ranging from 45–57%. capes.gov.br

Another strategy involves the use of N-acylazinium salts, generated in situ from azines like isoquinoline, as iminium ion equivalents for Ugi-type reactions. The interaction of an azine with an activating agent, an isocyanide, and water leads to the formation of α-carbamoylated-1,2-dihydroazines. acs.org Furthermore, a three-component coupling of isoquinoline, activated alkynes, and nitromethane can produce nitromethyl derivatives of this compound in high yields without the need for a catalyst. thieme-connect.com

The Passerini reaction, typically a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, has also been adapted for the synthesis of these heterocycles. researchgate.netrsc.org By employing a zwitterionic intermediate generated from the addition of isocyanides to C=C bonds as a 1,3-dipole, an enantioselective dearomative [3+2] annulation of nonactivated isoquinolines can be achieved. This reaction, catalyzed by a chiral MgII-N,Nʹ-dioxide complex, furnishes chiral fused polycyclic this compound-based amidine derivatives with good to excellent yields and high diastereoselectivity and enantioselectivity. nih.govsci-hub.se

Interactive Table: Examples of Isocyanide-Based Multicomponent Reactions for this compound Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ugi/Intramolecular Wittig | Phosphonium salt, acid, amine, isocyanide | K2CO3, Toluene | 1,2-Dihydroisoquinolines | 45-57 | capes.gov.br |

| Dearomative [3+2] Annulation | Isoquinoline, alkylidene malonate, isocyanide | Chiral MgII-N,Nʹ-dioxide | Fused polycyclic 1,2-dihydroisoquinolines | up to 93 | nih.gov |

| Three-Component Coupling | Isoquinoline, activated alkyne, nitromethane | Catalyst-free, 25 °C | Nitromethyl-1,2-dihydroisoquinolines | Excellent | thieme-connect.com |

| Ugi-type with N-Acylazinium Salts | Isoquinoline, activating agent, isocyanide, water | In situ N-acylazinium salt formation | α-Carbamoylated-1,2-dihydroisoquinolines | Not specified | acs.org |

Asymmetric and Enantioselective Synthesis of Chiral 1,2-Dihydroisoquinolines

The synthesis of chiral 1,2-dihydroisoquinolines is of great importance due to their prevalence in biologically active molecules. Significant efforts have been directed towards developing asymmetric and enantioselective methods to control the stereochemistry of these compounds.

Chiral Catalyst-Mediated Enantioselective Routes to 1,2-Dihydroisoquinolines

Chiral catalysts have been instrumental in the development of enantioselective syntheses of 1,2-dihydroisoquinolines. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts in this context. For example, CPAs have been used to catalyze the asymmetric dearomative three-component reaction of methyleneindolinones with transient zwitterions formed from N-heteroaromatic compounds and allenoates, yielding chiral polycyclic N-heterocycles, including this compound derivatives, with excellent results (up to 92% yield, >19:1 dr, 99% ee). chinesechemsoc.org These catalysts have also been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction, highlighting the versatility of CPAs in asymmetric synthesis. nih.gov In one study, a chiral phosphoric acid catalyzed the reaction of 2-(1H-indolyl)aniline and trifluoromethyl phenyl ketone, producing the desired product in 61% yield and 92% ee after optimization. dicp.ac.cn

Cooperative catalysis, combining an achiral gold(I) complex with a chiral Brønsted acid, provides an enantioselective route to fused 1,2-dihydroisoquinolines from 2-alkynylbenzaldehydes and 2-aminobenzamides. preprints.org Similarly, gold(I)-catalyzed asymmetric intramolecular cyclization of prochiral 1,3-bis(carbamate)-2-alkynylbenzene tricarbonylchromium complexes using an axially chiral diphosphine ligand affords planar chiral this compound chromium complexes with high enantioselectivity. google.comacs.org

Chiral N,N'-dioxide/Mg(OTf)2 complexes have also been utilized as efficient catalysts. An asymmetric dearomative [3+2] annulation reaction of nonactivated isoquinolines with a zwitterionic intermediate, generated from an isocyanide and an alkylidene malonate, is catalyzed by a chiral MgII-N,Nʹ-dioxide complex. This reaction produces chiral 1,2-dihydroisoquinolines in good to excellent yields (up to 93%), diastereomeric ratios (>19:1), and enantiomeric ratios (up to 99:1). nih.gov

Interactive Table: Chiral Catalyst-Mediated Enantioselective Syntheses

| Catalyst System | Reaction Type | Substrates | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Dearomative [4+2] Cycloaddition | Methyleneindolinone, Isoquinoline, Allenoate | up to 92 | up to 99 | >19:1 | chinesechemsoc.org |

| Achiral Au(I) / Chiral Brønsted Acid | Cooperative Catalysis | 2-Alkynylbenzaldehyde, 2-Aminobenzamide | Not specified | High | Not specified | preprints.org |

| Chiral Diphosphine-Au(I) | Asymmetric Intramolecular Cyclization | 1,3-Bis(carbamate)-2-alkynylbenzene chromium complex | Not specified | High | Not specified | google.comacs.org |

| Chiral MgII-N,Nʹ-dioxide | Dearomative [3+2] Annulation | Isoquinoline, Alkylidene malonate, Isocyanide | up to 93 | up to 99 | >19:1 | nih.gov |

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis provides another avenue to control the stereochemistry of 1,2-dihydroisoquinolines, often by utilizing a chiral substrate or auxiliary. A highly diastereoselective Ugi three-component reaction has been developed using chiral 3,4-dihydroisoquinolines (DHIQs), isocyanides, and carboxylic acids to produce enantiopure 1,2,3,4-tetrahydroisoquinolines (THIQs). The inherent chirality at the C-3 and C-4 positions of the DHIQ directs the addition of the isocyanide at the C-1 position, resulting in excellent diastereoselectivity. beilstein-journals.org

The treatment of chiral isoquinolinium salts with Grignard reagents can lead to 1-substituted 1,2-dihydroisoquinolines with moderate to good diastereomeric excess. medscape.com The stereochemical outcome is influenced by the nature of the chiral auxiliary on the isoquinolinium salt.

Enantioselective Reduction of Dihydroisoquinoline Precursors

The enantioselective reduction of prochiral 3,4-dihydroisoquinolines (DHIQs) or related imines is a widely used and effective strategy for accessing chiral 1,2,3,4-tetrahydroisoquinolines, which are closely related to 1,2-dihydroisoquinolines. clockss.org This approach typically involves the use of chiral reducing agents or chiral catalysts.

Methods for the enantioselective reduction of 1-substituted-DHIQs include the use of chiral hydride reducing agents, hydrogenation with a chiral catalyst, or enzymatic catalysis. mdpi.comoup.com For example, asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines has been achieved using iridium catalysts bearing various phosphorus-based ligands, with one derivative being obtained in 94% ee. mdpi.comicm.edu.pl Similarly, rhodium catalysts with chiral diamine ligands have been evaluated for the asymmetric transfer hydrogenation of DHIQs, achieving quantitative conversion and modest enantioselectivity (up to 69% ee). mdpi.com

The reduction of 3,4-dihydropapaverine (B1221456) using sodium borohydride (B1222165) modified with N-acylated amino acids has been reported to yield the corresponding tetrahydroisoquinoline with fair enantiomeric excess (55-60% ee). clockss.org More advanced catalytic systems, such as Noyori's ruthenium complexes with chiral BINAP ligands, have achieved almost quantitative yield and high enantiomeric excess (90-100% ee) for the hydrogenation of Z-N-acetyl-1-alkylidenetetrahydroisoquinolines. clockss.org Recently, an imine reductase from Stackebrandtia nassauensis (SnIR) has been identified for the asymmetric reduction of various dihydroisoquinolines, affording the products in good yields (up to 81%) and with up to 99% ee. acs.org

Interactive Table: Enantioselective Reduction of Dihydroisoquinoline Precursors

| Precursor Type | Catalyst/Reducing Agent | Product Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1-Aryl-3,4-DHIQ | Ir-complex with chiral phosphorus ligand | 1-Aryl-1,2,3,4-THIQ | up to 99 | up to 94 | mdpi.com |

| 1-Aryl-3,4-DHIQ | Rh-complex with chiral diamine ligand | 1-Aryl-1,2,3,4-THIQ | Quantitative | up to 69 | mdpi.com |

| Z-N-acetyl-1-alkylidene-THIQ | Ru-BINAP complex | N-acetyl-1-alkyl-THIQ | nearly 100 | 90-100 | clockss.org |

| Various DHIQs | Imine Reductase (SnIR) | 1,2,3,4-THIQs | up to 81 | up to 99 | acs.org |

Cascade and Tandem Cyclization Strategies for 1,2-Dihydroisoquinolines

Cascade and tandem reactions offer an efficient means to construct the this compound core by forming multiple chemical bonds in a single synthetic operation from relatively simple starting materials.

Palladium-catalyzed cascade reactions are a prominent strategy. One such method involves the cyclization–coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids. mdpi.com This reaction proceeds via an intramolecular cyclization followed by a Suzuki coupling, providing access to a variety of highly substituted 1,2-dihydroisoquinolines in good yields (e.g., 88% for one derivative). mdpi.com

Rhenium-catalyzed tandem cyclization of 2-(1-alkynyl)arylaldimines with various nucleophiles represents another versatile approach. sci-hub.seresearchmap.jp This 6-endo-dig cyclization followed by nucleophilic addition allows for the incorporation of diverse functional groups at the C-1 position of the this compound ring, with products obtained in moderate to good yields. researchmap.jp For example, a three-component coupling of 2-(phenylethynyl)benzaldehyde, aniline, and nitromethane in the presence of a rhenium catalyst gave the corresponding 1,2,3-trisubstituted this compound in 86% yield. oup.com

Silver catalysts are also effective in promoting tandem reactions. An efficient silver-catalyzed tandem cycloisomerization/hydroarylation of ortho-alkynylarylaldimine derivatives with various heterocyclic nucleophiles (indoles, pyrroles) has been reported. researchgate.netrsc.org This method provides straightforward access to highly functionalized multiheterocyclic scaffolds under mild conditions. researchgate.net The addition of acetic acid as a Brønsted acid activator was found to be crucial for achieving high yields (e.g., 79% for a model substrate). rsc.org

Other transition metals and reagents have also been employed. Indium(III) triflate catalyzes a tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines. thieme-connect.com Furthermore, multicomponent reactions involving 2-alkynylbenzaldehydes, amines, and ketones, co-catalyzed by a Lewis acid (like AgOTf) and an organocatalyst (like L-proline), can be considered a type of tandem process that assembles the this compound skeleton in one pot. nih.gov

Interactive Table: Examples of Cascade and Tandem Cyclization Strategies

| Catalyst | Reaction Type | Key Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate/P(o-tolyl)3 | Cascade Cyclization-Coupling | Trisubstituted allenamide, Arylboronic acid | up to 98 | mdpi.comresearchgate.net |

| Rhenium(I) bromide pentacarbonyl | Tandem Cyclization/Nucleophilic Addition | 2-(1-Alkynyl)arylaldimine, Nucleophile | up to 99 | researchmap.jpoup.com |

| Silver(I) Triflate | Tandem Cycloisomerization/Hydroarylation | ortho-Alkynylarylaldimine, Heterocycle | up to 83 | researchgate.netrsc.org |

| Indium(III) Triflate | Tandem Nucleophilic Addition/Cyclization | ortho-Alkynylarylaldimine | Not specified | thieme-connect.com |

Parallel Synthesis and Library Generation of 1,2-Dihydroisoquinolines

The principles of combinatorial chemistry and parallel synthesis are increasingly applied to the construction of this compound libraries for high-throughput screening in drug discovery. nih.govnih.gov The adaptability of multicomponent reactions makes them exceptionally well-suited for this purpose. frontiersin.org

A significant example is the solution-phase parallel synthesis of a 105-membered library of 1,2-dihydroisoquinolines. nih.govnih.govacs.org This was achieved using a Lewis acid (AgOTf) and organocatalyst (L-proline) co-catalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones. nih.govnih.gov The methodology proved to be tolerant of various functional groups, affording a diverse set of compounds in yields ranging from 9% to 98%. nih.gov A key feature of this library is the incorporation of halogen functionalities, which allows for subsequent diversification through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, further expanding the chemical space of the library. nih.govacs.org

The utility of this approach is underscored by the fact that the synthesized libraries can be designed to adhere to principles of drug-likeness, such as Lipinski's "rule of five". acs.org The generation of such libraries provides a valuable resource for identifying novel bioactive compounds. nih.gov Solid-phase synthesis has also been explored for generating libraries of related heterocyclic structures, indicating its potential for this compound derivatives as well. google.comconicet.gov.ar The combination of multicomponent reactions with solid-phase or solution-phase parallel synthesis provides a powerful platform for the rapid generation of diverse this compound libraries. google.comnih.gov

Interactive Table: Library Generation of this compound Derivatives

| Synthesis Strategy | Core Reaction | No. of Compounds | Key Features | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Solution-Phase Parallel Synthesis | AgOTf/L-proline co-catalyzed MCR | 105 | Three points of diversification; Post-synthesis modification via cross-coupling | 9-98 | nih.govnih.govacs.org |

| Solid-Phase Combinatorial Synthesis | Not specified for 1,2-DHIQ, but proposed | Approx. 20,000 (potential) | Amenable to high-throughput synthesis | Not specified | google.com |

Reactivity and Post Synthetic Derivatization of 1,2 Dihydroisoquinoline Scaffolds

Functionalization at Specific Ring Positions

The ability to introduce substituents at various positions on the 1,2-dihydroisoquinoline ring is crucial for tuning the molecule's properties. Modern cross-coupling and borylation reactions have emerged as powerful tools for achieving this, allowing for the formation of new carbon-carbon and carbon-boron bonds with high precision.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) of Halogenated 1,2-Dihydroisoquinolines

Palladium-catalyzed cross-coupling reactions are instrumental in the diversification of halogenated 1,2-dihydroisoquinolines. nih.gov The presence of a halogen atom on the scaffold provides a handle for introducing a wide range of substituents through reactions like the Suzuki-Miyaura and Sonogashira couplings. nih.gov

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to halogenated 1,2-dihydroisoquinolines. nih.govlibretexts.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govyonedalabs.com For instance, various arylboronic acids can be coupled with halogenated 1,2-dihydroisoquinolines to produce the corresponding aryl-substituted derivatives. nih.gov Microwave irradiation has been shown to accelerate these reactions, often leading to the desired products in short reaction times. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process also catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orglibretexts.org This reaction has been effectively used to introduce alkynyl groups onto the this compound framework. nih.gov Using catalysts like PdCl₂(PPh₃)₂ and a copper(I) salt, halogenated 1,2-dihydroisoquinolines react smoothly with various terminal alkynes under microwave irradiation to yield the corresponding alkynylated products. nih.govnih.gov

These cross-coupling strategies offer a powerful platform for generating libraries of substituted this compound derivatives for applications in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Halogenated 1,2-Dihydroisoquinolines

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-1,2-dihydroisoquinoline | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 1:1 EtOH/DMF, 120 °C, 20 min (microwave) | Aryl-substituted this compound |

C-H Borylation of this compound Derivatives

Direct C-H borylation has emerged as an efficient method for the functionalization of heterocyclic compounds, including derivatives of this compound. This approach avoids the pre-functionalization step of halogenation required for traditional cross-coupling reactions. A notable example is the synthesis of dihydroisoquinolinone-4-methylboronic esters through a domino Heck/borylation reaction. rsc.orgnih.gov This process involves an intramolecular carbopalladation followed by the trapping of the resulting alkyl-Pd species with a boron source like B₂(Pin)₂. nih.gov The resulting boronic ester moiety can then serve as a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C4 position. nih.gov This strategy highlights the potential of C-H activation and borylation for the direct and efficient derivatization of the this compound scaffold.

Ring Transformations and Aromatization Pathways

The this compound skeleton can be further transformed into either more saturated or fully aromatic systems, providing access to important classes of nitrogen-containing heterocycles.

Conversion to Tetrahydroisoquinoline Derivatives

1,2-Dihydroisoquinolines are valuable precursors for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), a core structure found in many natural products and pharmaceuticals. researchgate.netmdpi.com The conversion of a this compound to a tetrahydroisoquinoline is typically achieved through reduction of the C3-C4 double bond. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org

One synthetic strategy involves the initial formation of a 3,4-dihydroisoquinoline (B110456) intermediate, which is then reduced to the corresponding tetrahydroisoquinoline. googleapis.com For example, the Bischler-Napieralski reaction can be used to generate a 3,4-dihydroisoquinoline, which is subsequently reduced using sodium borohydride to yield the THIQ scaffold. rsc.org Alternatively, 1,2-dihydroisoquinolines can be directly reduced to their tetrahydro counterparts. mdpi.com The choice of synthetic route and reducing conditions can influence the stereochemical outcome at the C1 position, allowing for the diastereoselective synthesis of specific THIQ derivatives. mdpi.com

Aromatization to Isoquinolines

1,2-Dihydroisoquinolines can also serve as intermediates in the synthesis of fully aromatic isoquinolines. nih.gov This transformation involves a dehydrogenation process to introduce a double bond between the N2 and C3 positions, resulting in the aromatic isoquinoline (B145761) ring system. This aromatization can be achieved through various oxidative methods. For instance, dehydrogenation of 1,2-dihydroisoquinolines via their N-tosyl derivatives has been reported as a pathway to the fully aromatic system. mdpi.com This ability to convert a partially saturated ring into a stable aromatic system is a key feature of this compound reactivity.

Nucleophilic Addition Reactions of 1,2-Dihydroisoquinolines

The imine-like character of the C1=N2 bond in the this compound ring system makes the C1 position electrophilic and thus susceptible to nucleophilic attack. quimicaorganica.org Isoquinoline itself is known to be attacked by hard nucleophiles at the C1 position. quimicaorganica.org This reactivity extends to its dihydro derivatives. The addition of a nucleophile to the C1 position breaks the endocyclic double bond and results in the formation of a new substituent at this position. A wide variety of nucleophiles can be employed in these reactions, leading to a diverse range of 1-substituted this compound derivatives. researchgate.net The choice of nucleophile can range from simple hydrides, as in reduction reactions, to more complex carbanions generated from organometallic reagents. quimicaorganica.org

Hydrolysis and Other Transformations of this compound Derivatives

The stability and reactivity of this compound derivatives are significantly influenced by the nature of the substituent on the nitrogen atom. Acyl and sulfonyl groups, in particular, play a critical role in activating the dihydroisoquinoline ring system towards various transformations.

Hydrolysis of N-Acyl and N-Sulfonyl Derivatives

While specific studies detailing the hydrolysis of N-acyl and N-sulfonyl-1,2-dihydroisoquinolines are not extensively documented in readily available literature, the reactivity of analogous systems provides valuable insights. For instance, a mild and efficient method for the hydrolysis of 3,4-dihydroisoquinoline imines activated by sulfonyl or acyl chlorides has been developed, yielding ketosulfonamides and ketoamides. This suggests that the N-acyl and N-sulfonyl groups in 1,2-dihydroisoquinolines can act as activating groups, rendering the C1 position susceptible to nucleophilic attack by water or other nucleophiles, which would ultimately lead to ring opening.

The hydrolysis of N-carbamoyl-1,2-dihydroquinolines has also been a subject of study, indicating that the carbamoyl (B1232498) group can influence the reactivity of the dihydroaromatic system.

Other Transformations

Beyond hydrolysis, this compound scaffolds are amenable to a variety of other synthetic manipulations, allowing for the generation of a diverse range of molecular architectures.

Reduction to 1,2,3,4-Tetrahydroisoquinolines:

One of the most common transformations of 1,2-dihydroisoquinolines is their reduction to the corresponding 1,2,3,4-tetrahydroisoquinolines (THIQs). This conversion is of significant interest as the THIQ moiety is a core structure in numerous natural products and pharmacologically active compounds. The reduction can be achieved using various reducing agents, with catalytic hydrogenation and hydride transfer reagents being the most prevalent methods.

For example, the catalytic hydrogenation of 1,2-dihydroisoquinolines over noble metal catalysts such as palladium or platinum effectively saturates the C3-C4 double bond. Similarly, hydride reagents like sodium borohydride (NaBH4) are also employed for this purpose. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, particularly when chiral centers are present in the molecule.

Table 1: Examples of Reduction of this compound Derivatives

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| N-Benzyl-1,2-dihydroisoquinoline | H2, Pd/C | N-Benzyl-1,2,3,4-tetrahydroisoquinoline | - |

| N-tert-Butoxycarbonyl-1,2-dihydroisoquinoline | NaBH4 | N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline | - |

Oxidation to Isoquinolines:

Conversely, 1,2-dihydroisoquinolines can be oxidized to furnish the fully aromatic isoquinoline ring system. This aromatization process is a key step in many synthetic routes towards isoquinoline alkaloids. Various oxidizing agents can be employed, and the reaction often proceeds readily due to the thermodynamic driving force of forming a stable aromatic system. For instance, dry distillation of acylated 2-methylbenzylamines can yield this compound derivatives, which are then dehydrogenated using picric acid to form the corresponding isoquinoline. researchgate.net Microwave-assisted methods have also been developed for the oxidation of dihydroisoquinolines and tetrahydroisoquinolines to their isoquinoline analogues. researchgate.net

Table 2: Examples of Oxidation of this compound Derivatives

| Substrate | Oxidizing Agent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound derivative | Picric acid, heat | Isoquinoline derivative | - |

| Substituted this compound | Microwave irradiation | Substituted isoquinoline | - |

Cycloaddition Reactions:

The enamine-like double bond in 1,2-dihydroisoquinolines makes them suitable partners in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic frameworks. These reactions allow for the stereocontrolled formation of multiple new carbon-carbon or carbon-heteroatom bonds in a single step.

One notable example is the Diels-Alder reaction, a [4+2] cycloaddition, where the this compound can act as the dienophile. For instance, 2(1H)-pyridones with an electron-withdrawing group have been shown to react with methoxy-1,3-butadienes to yield isoquinoline derivatives. nih.gov

Furthermore, this compound derivatives can participate in [3+2] cycloaddition reactions. These reactions are valuable for the synthesis of five-membered heterocyclic rings fused to the isoquinoline core.

Table 3: Examples of Cycloaddition Reactions of this compound Derivatives

| Reaction Type | This compound Derivative | Reactant | Product Type |

|---|---|---|---|

| Diels-Alder [4+2] | Activated 2(1H)-pyridone (isoquinoline precursor) | Methoxy-1,3-butadiene | Isoquinoline derivative |

| [3+2] Cycloaddition | This compound | - | Fused five-membered heterocycle |

Mechanistic and Theoretical Investigations of 1,2 Dihydroisoquinoline Reactions

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

Computational simulations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate mechanisms of chemical reactions. chemrxiv.orgscienceintheclassroom.org In the context of 1,2-dihydroisoquinoline chemistry, these methods provide critical insights into reaction pathways, transition states, and the stability of intermediates. chemrxiv.org

DFT calculations have been employed to elucidate the energy profiles of reactions, helping to identify rate-determining steps. scienceintheclassroom.org For instance, in a study involving the cyclization of phenylene-1,2-ethynylene on a silver surface, DFT was used to calculate the energies of reactants, products, and intermediates, thereby mapping out the proposed reaction pathways. scienceintheclassroom.org

In more complex systems, computational studies can reveal the subtle electronic factors that dictate reaction outcomes. A chemodivergent cycloisomerization of o-alkenylbenzamides to form either isoquinolinone or iminoisocoumarin skeletons was investigated using DFT. bohrium.com The calculations revealed that different hypervalent iodine species, generated in situ, altered the nucleophilicity of the nitrogen and oxygen atoms within the reaction intermediates. bohrium.com This difference in nucleophilicity, confirmed by Hirshfeld charge analysis, was identified as the origin of the observed N- or O-attack selectivity. bohrium.com Furthermore, novel computational protocols are being developed that combine adaptive learning global optimization with neural networks to efficiently explore potential energy surfaces and predict transition states, which can aid in discovering new reaction pathways. chemrxiv.org

Elucidation of Catalyst Role and Ligand Effects in this compound Syntheses

The synthesis of 1,2-dihydroisoquinolines often relies on catalysis, where the choice of catalyst and associated ligands profoundly impacts reaction efficiency, yield, and stereoselectivity. chinesechemsoc.orgmdpi.com Transition metal catalysis, in particular, has been crucial for developing diverse libraries of this compound derivatives.

Several catalytic systems have been developed for these syntheses. A chiral N,N′-dioxide/Mg(OTf)₂ complex has proven effective in asymmetric three-component reactions, enabling access to chiral polycyclic N-heterocycles including this compound derivatives with good to excellent enantioselectivities. chinesechemsoc.org In a similar vein, a chiral MgII-N,Nʹ-dioxide catalyst was used for enantioselective isocyanide-based multicomponent reactions to furnish chiral 1,2-dihydroisoquinolines. nih.govresearchgate.net Other effective catalysts include anhydrous CoCl₂ for intermolecular reactions of o-alkynylaldimines nih.gov and a combination of InCl₃ and L-proline for multicomponent reactions of 2-(1-alkynyl)benzaldehydes, amines, and ketones. nih.gov Palladium catalysts are also frequently used, often in cascade reactions. For example, the synthesis of substituted 1-oxo-1,2-dihydroisoquinolines has been achieved through palladium-catalyzed cascade cyclization of allenamides with arylboronic acids, using Pd(OAc)₂ as the catalyst and P(o-tolyl)₃ as the ligand.

Ligand effects are paramount in asymmetric catalysis. In the iridium-catalyzed asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines, a series of different phosphorus-based ligands were tested. mdpi.com The results demonstrated that the ligand structure is a key determinant of enantioselectivity. For many substrates, a specific phosphine-phosphite ligand afforded the highest enantiomeric excess (ee), reaching up to 94% ee. mdpi.com The investigation of various N,N'-dioxide ligands in Mg(OTf)₂-catalyzed reactions also showed that the ligand structure significantly influences both yield and enantioselectivity. chinesechemsoc.org

| Catalyst System | Ligand/Additive | Reaction Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Mg(OTf)₂ | Chiral N,N′-dioxide (L₃-PicH) | Asymmetric Three-Component Reaction | 73% | >19:1 dr, 94% ee | chinesechemsoc.org |

| [Ir(COD)Cl]₂ | Phosphine-phosphite (L4) | Asymmetric Hydrogenation | 99% conv. | 94% ee | mdpi.com |

| CoCl₂ | L-proline | Multicomponent Reaction | up to 91% | N/A | nih.gov |

| Pd(OAc)₂ | P(o-tolyl)₃ | Cascade Cyclization-Coupling | 55-88% | N/A | |

| Mg(OTf)₂ | Chiral N,N′-dioxide (L-RaPr₂) | Isocyanide-based MCR | up to 93% | >19:1 dr, 99:1 er | nih.govresearchgate.net |

Understanding Regioselectivity and Stereoselectivity in this compound Reactions

Controlling regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like 1,2-dihydroisoquinolines. The substitution pattern on the reactants and the inherent chirality of starting materials often play deciding roles. chinesechemsoc.orgrsc.org

Regioselectivity is frequently influenced by both steric and electronic effects. In the synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines, a regioselective approach was developed without the need for an external Lewis acid. rsc.org In asymmetric three-component reactions of pyridines, the reaction's regioselectivity was found to be significantly affected by the steric hindrance and electronic properties of the substituents on the pyridine (B92270) ring. chinesechemsoc.org For example, 3-substituted pyridines maintained excellent stereoselectivity, but the annulation step's regioselectivity was variable. chinesechemsoc.org

High levels of stereoselectivity are often achieved through the use of chiral catalysts or auxiliaries. The reaction of isoquinolines with chiral reagents like (R)-menthyl chlorocarbonate can produce 2-acyl-1-aryl-1,2-dihydroisoquinolines, although in some cases only modest stereoselectivities were achieved. arkat-usa.org In contrast, highly diastereoselective Ugi three-component reactions have been developed using chiral 3,4-dihydroisoquinolines. rsc.orgrsc.org In these cases, the inherent chirality at the C-3 and C-4 positions of the dihydroisoquinoline starting material effectively controls the facial selectivity of the isocyanide addition at the C-1 position, leading to excellent diastereoselectivity. rsc.orgrsc.org Similarly, the asymmetric synthesis of polycyclic this compound derivatives using a chiral N,N′-dioxide/Mg(OTf)₂ catalyst resulted in high diastereo- and enantioselectivities (>19:1 dr, up to 96% ee). chinesechemsoc.org

| Reaction Type | Chiral Source | Key Factor | Outcome | Reference |

|---|---|---|---|---|

| Ugi Three-Component Reaction | Chiral 3,4-dihydroisoquinoline (B110456) | Inherent chirality at C-3 and C-4 | Excellent diastereoselectivity | rsc.orgrsc.org |

| Asymmetric Three-Component Reaction | Chiral N,N′-dioxide/Mg(OTf)₂ | Catalyst control | up to >19:1 dr, 96% ee | chinesechemsoc.org |

| Mannich-type reaction | (R)-menthyl chlorocarbonate | Chiral auxiliary | Modest stereoselectivity | arkat-usa.org |

| Asymmetric Hydrogenation | Chiral Phosphorus Ligands on Iridium | Ligand steric/electronic properties | up to 94% ee | mdpi.com |

Proposed Mechanistic Pathways for Novel this compound Syntheses

The development of novel synthetic routes to 1,2-dihydroisoquinolines is often accompanied by detailed mechanistic proposals that explain the observed reactivity. These pathways frequently involve cascade or tandem processes, where multiple bonds are formed in a single operation.

One novel approach involves the reaction of o-alkynylarylaldimines via a Reformatsky reaction, which proceeds without an external Lewis acid. rsc.org The proposed mechanism suggests a dual role for the in situ generated Reformatsky reagent: one molecule activates the alkyne, while a second molecule acts as a nucleophile, attacking the iminium carbon. rsc.org Control experiments have provided support for this proposed pathway. rsc.org

Another proposed mechanism describes a three-component reaction between ortho-alkynylbenzaldehydes, primary amines, and a pronucleophile that proceeds without a catalyst. clockss.org It is suggested that the aldehyde and amine first react to form an o-alkynylarylaldimine in situ. nih.govclockss.org A subsequent intramolecular 6-endo-dig cyclization is followed by the nucleophilic attack of the pronucleophile to yield the final this compound product. clockss.org

Multicomponent reactions involving transient dipoles represent another modern strategy. In an asymmetric three-component cascade reaction, a transient 1,4-dipole is generated from the nucleophilic addition of isoquinoline (B145761) to an allenoate. chinesechemsoc.org This dipole is then intercepted by a methyleneindolinone through a [4+2] cycloaddition, followed by an isomerization step to furnish the chiral dihydroisoquinoline product. chinesechemsoc.org Similarly, Ugi-type processes can be initiated by the formation of N-acylazinium salts from the reaction of isoquinolines with activating agents like chloroformates. acs.org These salts act as iminium ion equivalents, which are then trapped by an isocyanide and water to form α-carbamoylated-1,2-dihydroazines. acs.org

The Castagnoli–Cushman reaction between cyclic imines like 3,4-dihydroisoquinolines and cyclic anhydrides also provides a route to fused heterocyclic systems. beilstein-journals.org The mechanism for this reaction is still debated, with two primary proposals. One pathway involves the formation of an N-acyliminium ion, followed by ring closure via an enolate. The second suggests a stepwise Mannich-type reaction of the enolized anhydride (B1165640) with the imine, followed by N-acylation. beilstein-journals.org

Applications of 1,2 Dihydroisoquinoline in Complex Molecule Synthesis

Building Blocks for Alkaloid Structures

1,2-Dihydroisoquinolines serve as crucial intermediates in the synthesis of various isoquinoline (B145761) alkaloids. researchgate.netnih.gov These alkaloids are a large and diverse group of natural products known for their significant biological activities. researchgate.net The 1,2-dihydroisoquinoline framework provides a versatile scaffold that can be elaborated into more complex alkaloid structures. researchgate.netnih.gov

Classical synthetic strategies for benzylisoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions, often proceed through isoquinoline or dihydroisoquinoline intermediates. rsc.org For example, the synthesis of certain benzylisoquinoline alkaloids involves the C-1 benzylation of isoquinolines via N-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles, a process known as the Reissert synthesis. rsc.org

More contemporary methods have been developed to construct the carbon skeleton of isoquinoline alkaloids by connecting a this compound derivative with another building block. clockss.org This approach allows for the stereoselective introduction of substituents at the C-1 position, which is a key chiral center in many alkaloids. clockss.org For instance, the enantioselective synthesis of (+)-salsolidine-l-carboxylic acid, a "mammalian" alkaloid, utilized a chiral this compound derivative. clockss.org

Furthermore, 1,2-dihydroisoquinolines are precursors to tetrahydroisoquinoline (THIQ) alkaloids. acs.orgclockss.org Reduction of the this compound core readily yields the corresponding tetrahydroisoquinoline scaffold, which is present in a vast number of natural products. clockss.orgmdpi.com For example, a three-component reaction to form a this compound derivative, followed by reduction, provides access to tetrahydroisoquinoline alkaloids. clockss.org

The table below showcases examples of alkaloids synthesized using this compound as a key intermediate.

| Alkaloid | Precursor/Intermediate | Synthetic Strategy |

| (+)-Salsolidine-l-carboxylic acid | Chiral this compound derivative | Asymmetric synthesis involving addition to the imine double bond. clockss.org |

| (S)-Cularine | This compound derivative | Pomeranz–Fritsch cyclization followed by further transformations. mdpi.com |

| Papaveraldine | Aryl(isoquinolin-1-yl)carbinol (derived from isoquinoline) | Oxidation of the carbinol. rsc.org |

| Thalimicrinone | Aryl(isoquinolin-1-yl)carbinol (derived from isoquinoline) | Oxidation of the carbinol. rsc.org |

| Tetrahydroisoquinoline Alkaloids | This compound derivatives | Reduction of the dihydroisoquinoline core. clockss.org |

Synthetic Intermediates for Polycyclic Nitrogen-Containing Heterocycles

The reactivity of the this compound scaffold makes it an excellent starting point for the construction of more complex, fused polycyclic nitrogen-containing heterocycles. These intricate structures are often found in natural products and are of significant interest in medicinal chemistry.

One prominent example is the synthesis of pyrrolo[2,1-a]isoquinolines, a scaffold present in lamellarin alkaloids, which are known for their diverse biological activities. rsc.org Various synthetic strategies have been developed to construct this fused ring system, often utilizing this compound derivatives as key intermediates. rsc.org For instance, a copper-catalyzed three-component reaction of a tetrahydroisoquinoline (which can be derived from a this compound), a terminal alkyne, and an aldehyde can generate the pyrrolo[2,1-a]isoquinoline (B1256269) core. rsc.org Another approach involves the dicarbonylation of pyrrolo[2,1-a]isoquinolines, which are themselves synthesized from isoquinoline precursors, with arylacyl bromides. rsc.org

Furthermore, 1,2-dihydroisoquinolines can participate in cycloaddition reactions to form polycyclic systems. For instance, the reaction of an isoquinoline with an electron-deficient compound can generate a 1,4-dipolar intermediate, which then reacts with various dipolarophiles to yield five- and six-membered heterocycles fused to the isoquinoline core, such as [2,1-a]isoquinoline and [5,1-a]isoquinoline derivatives. researchgate.net

The synthesis of indole[2,1-a]isoquinoline structures, which are present in many drug molecules and natural products, also benefits from the use of this compound intermediates. researchgate.net These compounds serve as important building blocks for creating these complex heterocyclic systems. researchgate.net

The table below highlights synthetic routes to polycyclic nitrogen-containing heterocycles starting from this compound or its derivatives.

| Target Heterocycle | Starting Material/Intermediate | Key Reaction |

| Pyrrolo[2,1-a]isoquinolines | Tetrahydroisoquinoline (from this compound), terminal alkyne, aldehyde | Copper-catalyzed three-component reaction. rsc.org |

| Fused [2,1-a] and [5,1-a] isoquinolines | Isoquinoline (generating a 1,4-dipolar intermediate) | Cycloaddition with dipolarophiles. researchgate.net |

| Indole[2,1-a]isoquinolines | This compound derivatives | Various cyclization and annulation strategies. researchgate.net |

Chemical Scaffolds in Target-Oriented and Diversity-Oriented Synthesis

The this compound framework serves as a valuable scaffold in both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS). nih.govrsc.org TOS aims to create a specific, often complex, target molecule, while DOS focuses on generating a library of structurally diverse compounds for high-throughput screening. nih.gov

In target-oriented synthesis , the this compound core is a key building block for constructing specific natural products and biologically active molecules. rsc.org For example, the total synthesis of lamellarin alkaloids, which possess a pyrrolo[2,1-a]isoquinoline scaffold, heavily relies on strategies that build upon the isoquinoline or dihydroisoquinoline core. rsc.org The development of efficient and stereoselective methods to synthesize and functionalize 1,2-dihydroisoquinolines is crucial for the successful synthesis of such complex targets. rsc.org

In diversity-oriented synthesis , the this compound scaffold provides a versatile platform for generating libraries of diverse molecules. nih.govresearchgate.net The ability to introduce a wide range of substituents at various positions of the this compound ring allows for the creation of a large number of structurally distinct compounds. nih.gov Multicomponent reactions are particularly useful in this context, as they allow for the rapid assembly of complex 1,2-dihydroisoquinolines from simple starting materials in a single step. nih.gov For example, a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones or indoles has been used to generate a 105-membered library of 1,2-dihydroisoquinolines. nih.gov The resulting compounds can be further diversified through subsequent reactions, such as palladium-catalyzed cross-coupling reactions. nih.gov

The use of 1,2-dihydroisoquinolines in fragment-based drug discovery (FBDD) also highlights their importance as chemical scaffolds. researchgate.net The synthesis of dihydroisoquinolones, which are derivatives of 1,2-dihydroisoquinolines, with various substituents and functional groups provides a collection of fragments that can be used as starting points for drug discovery. researchgate.net

The table below summarizes the application of 1,2-dihydroisoquinolines in TOS and DOS.

| Synthesis Approach | Application of this compound | Example |

| Target-Oriented Synthesis (TOS) | Key building block for specific natural products. rsc.org | Total synthesis of lamellarin alkaloids. rsc.org |

| Diversity-Oriented Synthesis (DOS) | Versatile scaffold for generating libraries of diverse compounds. nih.gov | Synthesis of a 105-membered library via a multicomponent reaction. nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Core structure for creating fragment libraries. researchgate.net | Synthesis of substituted dihydroisoquinolones. researchgate.net |

Precursors for Pharmaceutically Relevant Structures (Focus on Synthesis Route, Not Bioactivity)

The this compound moiety is a key precursor in the synthesis of a wide range of pharmaceutically relevant structures. nih.govresearchgate.net Its synthetic versatility allows for the construction of complex molecules with potential therapeutic applications.

One of the most common transformations of 1,2-dihydroisoquinolines is their reduction to 1,2,3,4-tetrahydroisoquinolines (THIQs). clockss.orgacs.org The THIQ scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The synthesis of THIQs often proceeds through a this compound intermediate, which is then reduced. For example, a modified Pomeranz-Fritsch cyclization can be used to prepare a broad range of this compound products, which can then be further functionalized to either reduced tetrahydroisoquinolines or fully aromatized isoquinolines. acs.org